methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate
Description
Methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate is a heterocyclic compound featuring a fused indole-pyridine core. Its structure includes a 1,2-dihydropyridinyl ring substituted with a methoxy group at position 4 and an oxo group at position 2. The indole moiety is linked via a 2-(1H-indol-3-yl)ethyl chain to the pyridine ring, while the acetate ester group at position 3 of the pyridine enhances its lipophilicity.
Properties
IUPAC Name |
methyl 2-[1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxopyridin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-8-10-21(19(23)15(17)11-18(22)25-2)9-7-13-12-20-16-6-4-3-5-14(13)16/h3-6,8,10,12,20H,7,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTNONPWDCDFGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(C=C1)CCC2=CNC3=CC=CC=C32)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes. For example, some indole derivatives have been shown to inhibit certain enzymes, leading to a decrease in the production of harmful substances within the body.
Biochemical Pathways
For instance, some indole derivatives have been found to increase cellular reactive oxygen species (ROS) levels, induce cell apoptosis, and arrest the cell cycle in the G0/G1 phase. They might exert their action on cells through activation of NADPH oxidase 4 (NOX4)/p22, Sirtuin3 (SIRT3)/SOD2, and SIRT3/p53/p21 pathways.
Biological Activity
Methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor and antibacterial activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₁H₁₃N₂O₃
- Molecular Weight : 219.23 g/mol
- CAS Number : 2054-72-0
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Notably, studies have shown its effectiveness against various cancer cell lines, particularly colon and lung cancers.
Case Study: Antitumor Efficacy
A study highlighted the compound's activity against colon carcinoma (HCT-15) and lung adenocarcinoma cells (A549). The results indicated that the compound reduced cell viability significantly with an IC₅₀ value of approximately 10 µM, demonstrating a dose-dependent response. The structure-activity relationship (SAR) analysis suggested that the methoxy group on the pyridine ring enhances the compound's cytotoxic effects .
| Cell Line | IC₅₀ (µM) | Activity Description |
|---|---|---|
| HCT-15 | 10 | Significant reduction in viability |
| A549 | 12 | Moderate cytotoxicity observed |
Antibacterial Activity
In addition to its antitumor properties, the compound also exhibits antibacterial activity. Research has shown that it is effective against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antibacterial Efficacy
In vitro studies using the agar disc diffusion method revealed that this compound inhibited bacterial growth at concentrations as low as 0.5 mM. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with DNA replication .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mM |
| Escherichia coli | 0.7 mM |
The biological activities of this compound can be attributed to its ability to interact with specific cellular targets:
-
Antitumor Mechanism :
- Induces apoptosis in cancer cells via mitochondrial pathways.
- Inhibits key signaling pathways involved in cell proliferation and survival.
-
Antibacterial Mechanism :
- Disrupts bacterial cell membrane integrity.
- Interferes with nucleic acid synthesis leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with indole, pyridine, or ester moieties. Below is a detailed analysis based on available
Structural Similarities and Key Differences
Key Observations :
- The target compound’s pyridine-indole fusion and methoxy/oxo substituents distinguish it from simpler indole-acetate esters (e.g., Ethyl 2-(1H-indol-3-yl)acetate) .
- Compared to pyridine-containing analogs like Methyl 2-[[2-cyano-2-(2-pyridinyl)ethenyl]amino]propenoate, the target lacks cyano groups but features a more rigid dihydropyridine ring, which may influence binding affinity .
Physicochemical Properties
- Solubility : The methoxy and ester groups enhance lipophilicity compared to carboxylic acid derivatives like 2-(6-methyl-1H-indol-3-yl)acetic acid .
- Melting Points : Data for the target compound is unavailable, but simpler indole esters (e.g., Methyl 2-(1H-indol-3-yl)acetate) typically exhibit melting points between 80–120°C, suggesting the target may have a higher range due to increased molecular weight .
Q & A
Q. What are the recommended synthetic routes for methyl 2-{1-[2-(1H-indol-3-yl)ethyl]-4-methoxy-2-oxo-1,2-dihydro-3-pyridinyl}acetate?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Indole-pyrrolidine coupling : Reacting 1H-indole derivatives with activated pyridinone intermediates via nucleophilic substitution. For example, analogous methods in Reference Example 74 (EP 4 374 877 A2) use chloro-phenylmethoxy intermediates for coupling .
- Esterification : Introducing the methyl acetate group via carbodiimide-mediated coupling (e.g., DCC/DMAP) under anhydrous conditions, as seen in similar indole-acetate syntheses .
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) or methoxy groups to protect reactive sites during synthesis, followed by acidic or basic deprotection .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- HPLC : Utilize reversed-phase C18 columns with UV detection (λ = 254 nm) to assess purity, referencing pharmacopeial assay protocols for related heterocyclic esters .
- NMR Spectroscopy : Assign peaks using 1H/13C NMR (e.g., δ 3.7–3.9 ppm for methoxy groups, δ 6.5–8.5 ppm for aromatic protons) .
- X-ray Crystallography : Confirm stereochemistry and crystal packing using single-crystal diffraction, as demonstrated for structurally similar indole-acetonitrile derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Orthogonal Techniques : Combine NMR with high-resolution mass spectrometry (HRMS) to validate molecular formulas. For ambiguous NOE (Nuclear Overhauser Effect) signals, use 2D-COSY or HSQC to resolve proton-proton correlations .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for key protons and carbons .
- Isotopic Labeling : Introduce deuterated analogs to isolate specific proton environments in complex spectra .
Q. What strategies optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling steps, optimizing ligand systems (e.g., XPhos) to reduce side reactions .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve solubility and reduce byproducts .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediate species .
Q. How can the compound’s stability under varying storage conditions be evaluated?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products via LC-MS .
- pH Stability : Test solubility and degradation in buffers (pH 1–12) to determine optimal storage pH (e.g., neutral conditions for ester stability) .
- Long-Term Stability : Use accelerated aging protocols (40°C/75% RH for 6 months) and monitor purity changes with HPLC .
Q. What computational approaches predict the compound’s biological activity?
Methodological Answer:
- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite. Focus on indole-pyridine interactions with hydrophobic binding pockets .
- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to correlate structure with antimicrobial or anticancer activity .
- ADMET Prediction : Use SwissADME or ADMETLab to assess bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .
Q. How can researchers address discrepancies in biological assay reproducibility?
Methodological Answer:
- Dose-Response Curves : Validate activity across multiple concentrations (IC50/EC50) using triplicate measurements .
- Cell Line Authentication : Confirm cell line identity via STR profiling to rule out cross-contamination .
- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only controls to normalize inter-assay variability .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- Storage : Store in airtight containers at –20°C, desiccated, to prevent hydrolysis of the ester group .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
